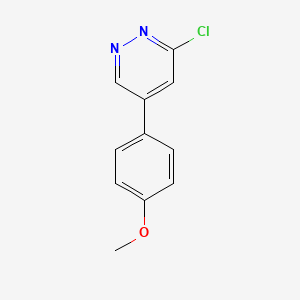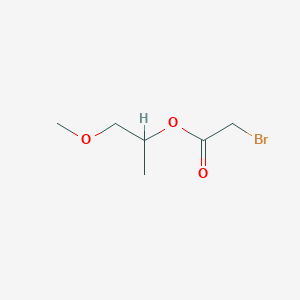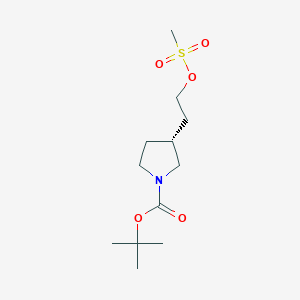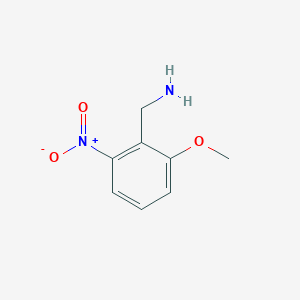
2-Chloro-5-(4-methoxyphenyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-methoxyphenyl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom This particular compound has a chlorine atom at the second position and a methoxyphenyl group at the fifth position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-methoxyphenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which then reacts with an amine to form an amide. This amide undergoes cyclodehydration in the presence of a dehydrating agent such as phosphorus oxychloride to yield the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-methoxyphenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products
Substitution: Formation of 2-amino-5-(4-methoxyphenyl)oxazole.
Oxidation: Formation of 2-chloro-5-(4-hydroxyphenyl)oxazole.
Reduction: Formation of 2-chloro-5-(4-methoxyphenyl)dihydrooxazole.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-methoxyphenyl)oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity. The oxazole ring itself can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
2-Chloro-5-(4-methoxyphenyl)oxazole can be compared with other oxazole derivatives:
2-Methoxy-5-chlorobenzo[d]oxazole: Exhibits excellent antibacterial activity.
2-Ethoxybenzo[d]oxazole: Known for its antifungal properties.
2-Chloro-5-(4-hydroxyphenyl)oxazole: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its reactivity and biological activity.
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
2-chloro-5-(4-methoxyphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H8ClNO2/c1-13-8-4-2-7(3-5-8)9-6-12-10(11)14-9/h2-6H,1H3 |
InChI Key |
HQXSNMXINMEHHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



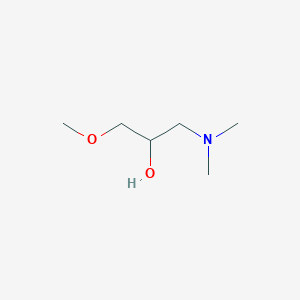
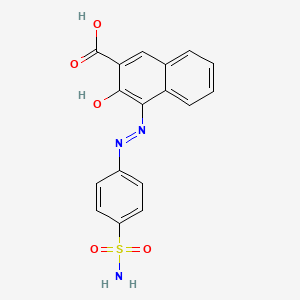

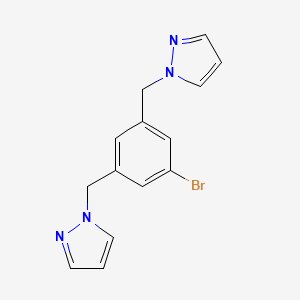
![6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid](/img/structure/B13986577.png)
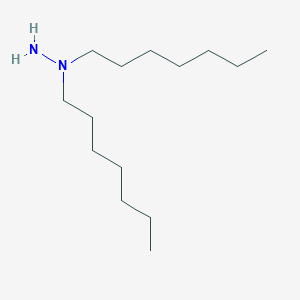
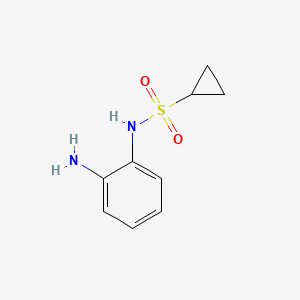
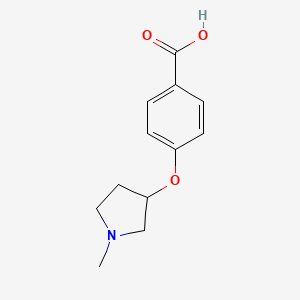
![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)
